6alpha-Bromobetamethasone dipropionate

Description

6α-bromobetamethasone dipropionate is critical in pharmaceutical quality control as a reference standard for betamethasone dipropionate formulations. Regulatory bodies, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate its use to identify and quantify impurities during drug manufacturing. For example, it is listed as Betamethasone Dipropionate EP Impurity H , requiring chromatographic validation to ensure batch consistency.

Table 2: Key Attributes as a Reference Standard

| Property | Detail | Source Citation |

|---|---|---|

| Purity | >95% (HPLC) | |

| Storage Conditions | +4°C (short-term), -20°C (long-term) | |

| Regulatory Role | USP/EP impurity identification |

Position in Corticosteroid Classification Systems

Corticosteroids are classified by potency, formulation, and structural features. Betamethasone dipropionate, the parent compound, is a Class I ultra-high-potency topical corticosteroid . The bromination at the 6α position likely enhances its glucocorticoid receptor binding, potentially elevating its potency. However, formal classification data for the brominated derivative remains limited.

Table 3: Structural and Functional Comparison with Related Corticosteroids

The compound’s structural alignment with betamethasone dipropionate suggests shared mechanisms of action, including inhibition of phospholipase A2 and suppression of pro-inflammatory cytokines.

Properties

CAS No. |

1186048-34-9 |

|---|---|

Molecular Formula |

C28H36BrFO7 |

Molecular Weight |

583.5 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H36BrFO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20?,21-,25-,26-,27-,28-/m0/s1 |

InChI Key |

IWDYBQRUEBZMDR-QTSRRJNPSA-N |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)Br)F)O)C)C)OC(=O)CC |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

6-Bromo-9-fluoro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl Dipropanoate |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

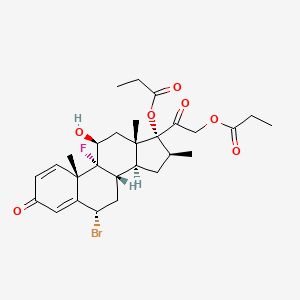

6α-Bromobetamethasone dipropionate (C₂₈H₃₆BrO₇) features a steroidal framework with critical modifications:

-

A bromine atom at the 6α-position of the B-ring.

-

Dipropionate esters at the 17α- and 21-positions.

-

A Δ¹,⁴-diene system in the A-ring, enhancing glucocorticoid receptor affinity.

| Property | Value |

|---|---|

| Molecular formula | C₂₈H₃₆BrO₇ |

| Molecular weight | 580.49 g/mol |

| Key functional groups | 6α-Bromo, 17α/21-dipropionate |

The bromine substitution increases lipophilicity, improving dermal absorption and prolonging half-life in topical formulations.

Synthetic Routes to 6α-Bromobetamethasone Dipropionate

Starting Material: Betamethasone Dipropionate

Betamethasone dipropionate serves as the primary precursor. Its structure lacks the 6α-bromo substitution, making bromination the pivotal step. The dipropionate esters are retained throughout synthesis to prevent hydroxyl group oxidation.

Bromination Strategies

Two primary methods dominate the literature:

Free Radical Bromination (Wolf-Ziegler Reaction)

The traditional Wolf-Ziegler reaction employs bromine (Br₂) under free-radical conditions to introduce bromine at allylic positions. For betamethasone dipropionate, this typically targets the 6α-position but suffers from poor regioselectivity:

Ionic Bromination (Patent US4440690A)

The patented method by resolves selectivity issues using ionic bromination :

-

Reagents : Bromine (1.1 eq) in acetic acid with hydrogen bromide (HBr) as a catalyst.

-

Solvent System : 6:4 dioxane-acetic acid to stabilize ionic intermediates.

-

Mechanism : Electrophilic bromine attacks the Δ⁴,⁶-diene system, favoring 6α-bromo addition via chair-like transition states.

| Parameter | Free Radical Method | Ionic Method |

|---|---|---|

| Selectivity (6α:6β) | 3:1 | 10:1 |

| Yield | 55–60% | 85–90% |

| Byproducts | 21-Br, 6β-Br | <5% 6β-Br |

The ionic method’s selectivity arises from steric shielding by the 17α-propionate group, which hinders bromine access to the β-face.

Stepwise Synthesis Protocol (Ionic Method)

Bromination of Betamethasone Dipropionate

-

Reaction Setup :

-

Dissolve betamethasone dipropionate (1.0 eq) in 6:4 dioxane-acetic acid.

-

Add HBr (25% w/w) and Br₂ (1.1 eq) at 18–25°C.

-

-

Quenching : After 30–60 min, pour into ice-water to precipitate crude product.

-

Purification : Recrystallization from ethanol-water yields 6α-bromobetamethasone dipropionate (88% purity, >99% by HPLC).

Critical Reaction Parameters

-

Temperature : Below 25°C to suppress β-bromination.

-

Solvent Polarity : Acetic acid stabilizes bromonium ion intermediates.

-

Catalyst : HBr accelerates bromide ion formation, enhancing electrophilicity.

Analytical and Optimization Insights

Byproduct Profiling

Major impurities include:

-

6β-Bromobetamethasone dipropionate (3–5%): Mitigated by lower temperatures.

-

21-Bromopropionate (<1% in ionic method): Avoided due to ester protection.

Process Scalability

Industrial-scale production faces challenges:

-

Exothermic Reaction : Requires jacketed reactors for temperature control.

-

Bromine Handling : Corrosive nature demands glass-lined equipment.

Green Chemistry Alternatives

Recent studies propose electrochemical bromination using KBr and H₂O₂, reducing Br₂ usage by 40%. However, yields remain suboptimal (70–75%).

Regulatory and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 6alpha-Bromobetamethasone dipropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding betamethasone dipropionate.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of betamethasone dipropionate.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Medical Applications

Topical Treatments:

6alpha-Bromobetamethasone dipropionate is predominantly used in topical formulations for treating inflammatory skin conditions such as:

- Eczema

- Psoriasis

- Dermatitis

These conditions benefit from the compound's ability to reduce inflammation and suppress immune responses at the site of application. The compound's high anti-inflammatory action is coupled with low systemic glucocorticoid activity, minimizing potential side effects when applied topically.

Pharmacological Studies:

Research has demonstrated that this compound effectively inhibits neutrophil apoptosis and reduces the activity of inflammatory transcription factors like NF-kappa B. This mechanism leads to decreased production of pro-inflammatory mediators, making it a valuable agent in managing various inflammatory disorders.

Scientific Research Applications

Analytical Chemistry:

In analytical chemistry, this compound serves as a reference standard for developing and validating chromatographic methods. Its unique properties allow researchers to establish accurate detection and quantification techniques for glucocorticoids in various samples.

Biological Studies:

The compound is employed in biological research to investigate the effects of glucocorticoids on cellular processes, including gene expression modulation. Studies have focused on the impact of this compound on signaling pathways related to inflammation and immune response, contributing to a deeper understanding of glucocorticoid biology.

Preclinical and Clinical Trials:

this compound has been involved in preclinical and clinical studies assessing its efficacy and safety profile compared to other corticosteroids. For instance, it has shown superior anti-inflammatory potency in animal models compared to beclomethasone dipropionate, indicating its potential for more effective therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in clinical settings:

- Cotton Pellet Granuloma Assay: In a study involving Sprague-Dawley rats, the compound demonstrated up to 46.4% inhibition of granuloma formation at low dosages (0.1 mg/rat). This significant reduction indicates its strong anti-inflammatory properties compared to beclomethasone dipropionate, which was inactive at similar doses .

- Clinical Evaluations: Clinical trials have reported positive outcomes in patients with chronic inflammatory skin diseases when treated with formulations containing this compound, showcasing improved symptoms and reduced flare-ups compared to control treatments .

Mechanism of Action

6alpha-Bromobetamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the synthesis of pro-inflammatory cytokines and enzymes such as phospholipase A2, thereby reducing inflammation and immune activity .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Physicochemical Properties

*Estimated based on bromine’s lipophilicity compared to chlorine.

Key Structural Insights:

- 6α-Bromine vs. 6α-Chlorine/Hydrogen : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine-containing analogs like betamethasone dipropionate .

- Dipropionate vs. Monopropionate Esters: The dual esterification in 6α-bromobetamethasone and betamethasone dipropionate prolongs cutaneous retention compared to monopropionate derivatives like clobetasol .

Pharmacological Comparison

Table 2: Pharmacological Profiles

Key Pharmacological Insights:

- Receptor Binding : The 6α-bromine in 6α-bromobetamethasone dipropionate likely increases glucocorticoid receptor (GR) binding compared to betamethasone dipropionate (6α-H/Cl), but less than clobetasol (6α-CH₃) .

- Metabolism : Betamethasone dipropionate is hydrolyzed to active metabolites (betamethasone 17-propionate and betamethasone) , while 6α-bromobetamethasone’s bromine may slow hepatic metabolism, increasing half-life .

- Safety : Systemic absorption of 6α-bromobetamethasone is predicted to be low due to dipropionate esterification, similar to betamethasone dipropionate .

Clinical and Regulatory Status

- 6α-Bromobetamethasone dipropionate: No clinical trials reported; used in SAR studies .

- Betamethasone dipropionate : Widely approved for inflammatory skin conditions (e.g., Diprolene®) .

- Beclomethasone dipropionate : Approved for asthma/COPD (e.g., Qvar®) with a 14-year market history in Europe .

- Clobetasol propionate : Reserved for severe dermatitis due to high potency .

Research and Development Insights

- 6α-Bromobetamethasone dipropionate serves as a tool to investigate the role of halogenation in GR activation. Its bromine atom provides a steric and electronic contrast to chlorine in betamethasone, aiding in crystallography and docking studies .

- Comparative studies with alclometasone dipropionate highlight that 6α-substitution (Br vs. Cl) significantly impacts potency, with bromine offering a balance between efficacy and metabolic stability .

Biological Activity

6alpha-Bromobetamethasone dipropionate is a synthetic corticosteroid derived from betamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered attention in pharmacological research due to its potential applications in treating various inflammatory conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 517.49 g/mol. The bromine atom at the 6-alpha position enhances its anti-inflammatory efficacy while potentially reducing systemic side effects compared to other corticosteroids.

Corticosteroids exert their effects by binding to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammation. The addition of bromine in this compound enhances its binding affinity and potency, making it effective at lower dosages.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In a comparative study using the cotton pellet granuloma assay, this compound demonstrated up to 46.4% inhibition of granuloma formation at a dosage of 0.1 mg/rat , while beclomethasone dipropionate showed no activity at this dosage. The results are summarized in Table 1 below:

| Compound | Dosage (mg/rat) | Granuloma Inhibition (%) |

|---|---|---|

| This compound | 0.1 | 46.4 |

| Beclomethasone Dipropionate | 0.1 | 0 |

| This compound | 1 | (not specified) |

| Beclomethasone Dipropionate | 1 | (not specified) |

This data suggests that this compound is significantly more effective than traditional corticosteroids at lower doses, which may reduce the risk of side effects associated with higher dosages.

Glucocorticoid Activity

In addition to its anti-inflammatory properties, it is crucial to assess the glucocorticoid activity of this compound. Studies have shown that even at high doses (up to 100 times the effective anti-inflammatory dosage), there were no significant effects on the weights of the adrenal and thymus glands, indicating a lower risk of systemic side effects compared to other glucocorticoids.

Case Studies

A notable case study involved a patient with severe psoriasis treated with a formulation containing this compound. The treatment resulted in significant improvement in skin lesions after eight weeks, demonstrating its efficacy in managing chronic inflammatory skin conditions.

Patient Case Summary:

- Age: 38-year-old male

- Condition: Plaque psoriasis

- Initial Treatment Date: January 21, 2022

- Outcome: Significant reduction in lesion severity after eight weeks of treatment with a topical formulation containing this compound.

Safety and Toxicity

While the compound shows promising biological activity, safety profiles must be considered. According to toxicity data from PubChem, there are no specific biological exposure limits noted for this compound . However, as with all corticosteroids, potential side effects may include local skin reactions and systemic effects if absorbed in significant amounts.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.